
2-Chloro-4-(3,5-dichlorophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(3,5-dichlorophenyl)phenol, 95% (2C4DCPP) is a chlorinated phenol that is used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 85-87°C, and is soluble in water, alcohol, and many organic solvents. It is used as a reagent in organic synthesis, as a catalyst in reactions, and as a disinfectant. 2C4DCPP has been studied extensively for its biochemical, physiological, and toxicological effects.
Aplicaciones Científicas De Investigación
2-Chloro-4-(3,5-dichlorophenyl)phenol, 95% has been used in a variety of scientific research applications. It has been studied for its potential as an antimicrobial agent, as a fungicide, and as an insecticide. It has also been used as a model compound for studying the effects of chlorinated phenols on the environment. In addition, it has been studied for its potential as a biomarker for exposure to chlorinated phenols.
Mecanismo De Acción
2-Chloro-4-(3,5-dichlorophenyl)phenol, 95% is believed to act as a biocide by disrupting the cell membrane of bacteria and fungi. It is thought to bind to the cell membrane, causing it to become more permeable and allowing ions and other molecules to enter the cell. This results in the death of the cell.
Biochemical and Physiological Effects
2-Chloro-4-(3,5-dichlorophenyl)phenol, 95% has been studied for its biochemical and physiological effects. It has been found to be toxic to a variety of organisms, including bacteria, fungi, and insects. It has also been found to be a potent inhibitor of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. In addition, it has been found to be an irritant to the skin and eyes, and to cause respiratory irritation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-4-(3,5-dichlorophenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and is stable in aqueous solution. It is also non-toxic to humans, and can be easily handled and stored. However, it is important to note that 2-Chloro-4-(3,5-dichlorophenyl)phenol, 95% is toxic to a variety of organisms, and should be handled with caution.
Direcciones Futuras
There are several potential future directions for the use of 2-Chloro-4-(3,5-dichlorophenyl)phenol, 95% in scientific research. One potential application is in the development of new antimicrobial agents. 2-Chloro-4-(3,5-dichlorophenyl)phenol, 95% has been found to be a potent biocide, and its mechanism of action could be used to develop more effective agents. Another potential application is in the development of new fungicides and insecticides. 2-Chloro-4-(3,5-dichlorophenyl)phenol, 95% has been found to be effective in controlling a variety of organisms, and its mechanism of action could be used to develop more effective agents. Finally, 2-Chloro-4-(3,5-dichlorophenyl)phenol, 95% could be used as a model compound to study the effects of chlorinated phenols on the environment.
Métodos De Síntesis
2-Chloro-4-(3,5-dichlorophenyl)phenol, 95% is synthesized by the reaction of 3,5-dichlorophenol with chlorine gas in aqueous solution. The reaction is catalyzed by ferric chloride and proceeds in two steps. In the first step, chlorine gas is added to the 3,5-dichlorophenol to form the intermediate 2,4-dichlorophenol. In the second step, the intermediate is reacted with chlorine gas to form 2-Chloro-4-(3,5-dichlorophenyl)phenol, 95%. The reaction is complete when the desired product is isolated and purified.
Propiedades
IUPAC Name |
2-chloro-4-(3,5-dichlorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O/c13-9-3-8(4-10(14)6-9)7-1-2-12(16)11(15)5-7/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMKZBROOFEHQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686101 |
Source


|
| Record name | 3,3',5'-Trichloro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3,5-dichlorophenyl)phenol | |
CAS RN |
475979-70-5 |
Source


|
| Record name | 3,3',5'-Trichloro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



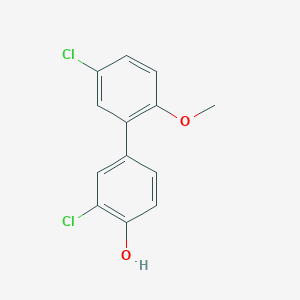


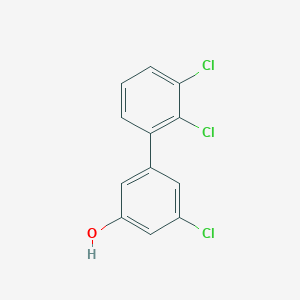


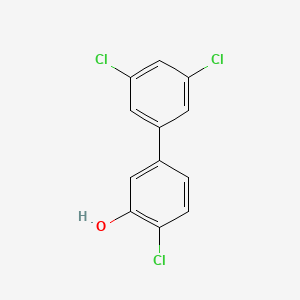
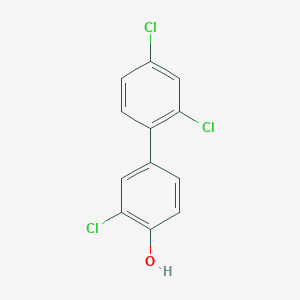

![2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381847.png)
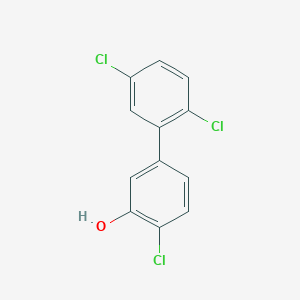
![3-Chloro-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381856.png)